2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide
Description
Properties
IUPAC Name |
2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2S/c1-3-12-7-9-13(10-8-12)16-11(2)28-21(17(16)19(24)26)25-20(27)14-5-4-6-15(22)18(14)23/h4-10H,3H2,1-2H3,(H2,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDILCZNPWZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 2,3-dichlorobenzoyl chloride from 2,3-dichlorobenzoic acid using thionyl chloride . This intermediate is then reacted with an amine to form the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring, leading to different products.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Anticancer Activity
Compound X has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study conducted using the National Cancer Institute's 60-cell line screening protocol revealed promising results, indicating that compound X exhibits significant cytotoxicity against several cancer types .
Antimicrobial Properties
Research has shown that compound X possesses antimicrobial activity against specific pathogens. Its structural components contribute to its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of compound X is essential for optimizing its biological activity. Modifications to its chemical structure can significantly influence its efficacy and selectivity. For example:
- Substitution Patterns : Variations in the substitution on the thiophene ring or the benzoyl moiety can enhance or diminish anticancer activity.
- Functional Group Alterations : Changing functional groups can affect solubility and bioavailability, impacting overall therapeutic effectiveness.
A systematic SAR analysis has led to the identification of analogs with improved potency against targeted diseases .
Case Studies
Several case studies have documented the effects of compound X in various biological assays:
- Study on Cancer Cell Lines : A detailed examination of compound X's effects on breast cancer cell lines showed a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Testing : In another study, compound X was tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition of growth, which supports further exploration as an antimicrobial treatment .
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide is unique due to the presence of the thiophene ring and the specific arrangement of substituents. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of This compound typically involves several steps:
- Starting Materials : The synthesis begins with the preparation of 2,3-dichlorobenzoyl chloride and 4-ethylphenylamine.
- Formation of Amide Bond : The amide bond is formed through a reaction between the dichlorobenzoyl chloride and 4-ethylphenylamine in the presence of a base such as triethylamine.
- Thioether Formation : The thiophene ring is introduced via a cyclization reaction involving appropriate thiophene derivatives.
- Final Modifications : Further modifications may be made to enhance biological activity or solubility.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: NCI DTP Protocol
In an evaluation using the National Cancer Institute's Developmental Therapeutics Program (NCI DTP), compounds structurally related to this compound were tested against a panel of cancer cell lines. The results indicated promising anticancer activity, particularly against breast and prostate cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest it may possess activity against various bacterial strains and protozoan parasites.
Table 1: Antimicrobial Activity Summary
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Plasmodium falciparum | Significant |
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its unique structural features. The presence of the dichlorobenzoyl moiety is critical for enhancing binding affinity to target proteins involved in cancer progression and microbial resistance.
Key SAR Findings
- Dichlorobenzoyl Group : Enhances lipophilicity and biological activity.
- Thiophene Ring : Contributes to receptor binding interactions.
- Amine Substitution : Modulates pharmacokinetic properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for assessing its therapeutic potential. Initial studies indicate:
- Absorption : Moderate absorption rates with significant first-pass metabolism.
- Distribution : High tissue distribution observed in liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Renal excretion noted as a primary route.
Toxicity Studies
Toxicological assessments have revealed that while the compound exhibits promising biological activity, it also presents potential toxicity at high doses, necessitating further investigation into its safety profile.
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential functionalization of the thiophene core. A common route begins with ethyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate as a precursor. The 2,3-dichlorobenzoyl group is introduced via amide coupling using reagents like HATU or DCC in anhydrous DMF under nitrogen . Key intermediates are characterized by:
- NMR (¹H/¹³C) to confirm regioselectivity and purity (e.g., absence of unreacted amine groups).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight.
- HPLC (with UV detection at 254 nm) to assess purity (>95%) .
Advanced: How can researchers optimize reaction yields in multi-step synthesis?
Answer:
Yield optimization requires systematic parameter screening:
- Solvent selection : Test polar aprotic solvents (DMF, DCM) for amide coupling efficiency.
- Catalyst loading : Vary equivalents of coupling agents (e.g., 1.2–2.0 eq. HATU) to minimize side products.
- Temperature control : Monitor exothermic reactions (e.g., amidation) using jacketed reactors to maintain 0–5°C during critical steps .
- Design of Experiments (DoE) : Apply fractional factorial designs to identify interactions between variables (e.g., solvent polarity, temperature, stoichiometry) .
Basic: What spectroscopic methods are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign peaks for the dichlorobenzoyl group (aromatic protons at δ 7.4–8.1 ppm) and thiophene backbone (methyl groups at δ 2.1–2.5 ppm).
- FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the solid state .
Advanced: How to resolve discrepancies in NMR data between synthesized batches?
Answer:
- Batch comparison : Overlay ¹H NMR spectra to identify variable impurities (e.g., residual solvents or unreacted starting materials).
- Variable temperature NMR : Detect conformational flexibility (e.g., rotamers in the amide bond) by analyzing spectra at 25°C vs. 60°C.
- COSY/HMBC : Assign coupling patterns to distinguish regioisomers or tautomers .
- Spiking experiments : Add authentic samples of suspected impurities to confirm peak assignments .
Advanced: What computational approaches predict environmental fate and biodegradation pathways?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) models : Estimate logP (hydrophobicity) and biodegradation half-life using software like EPI Suite.
- Molecular dynamics simulations : Model interactions with soil organic matter to predict adsorption coefficients (Koc).
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify susceptible sites for microbial degradation (e.g., amide bonds) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., kinase or protease targets) with IC50 determination via dose-response curves.
- Cell viability assays (MTT or resazurin): Screen cytotoxicity in relevant cell lines (e.g., HEK293 or HepG2) at 10–100 µM concentrations.
- Solvent controls : Include DMSO vehicle controls (<0.1% v/v) to rule out solvent-induced artifacts .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
- Forced degradation : Expose the compound to:
- Acidic/basic conditions (0.1 M HCl/NaOH, 37°C, 24 h).
- Oxidative stress (3% H2O2, 60°C, 6 h).
- Analytical monitoring : Use UPLC-PDA to quantify degradation products.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .
Advanced: What formulation strategies improve aqueous solubility for biological testing?
Answer:
- Co-solvent systems : Test mixtures of PEG-400 and ethanol (up to 10% v/v) to enhance solubility without precipitating proteins.
- Nanoparticle encapsulation : Use solvent evaporation to prepare PLGA nanoparticles (150–200 nm size via DLS).
- Cyclodextrin complexes : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) for inclusion complex formation using phase-solubility studies .
Basic: What are the critical parameters for validating purity in HPLC analysis?
Answer:
- Column selection : Use C18 columns (4.6 × 150 mm, 3.5 µm) with a mobile phase of acetonitrile/water (0.1% TFA).
- System suitability : Ensure resolution (R > 2.0) between the compound and nearest impurity.
- Calibration curves : Validate linearity (R² > 0.99) across 50–150% of the target concentration .
Advanced: How to assess the compound’s potential for metabolite-mediated toxicity?
Answer:
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor to generate Phase I metabolites.
- LC-MS/MS : Identify reactive metabolites (e.g., glutathione adducts) via neutral loss scanning.
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
